4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound featuring a piperidine ring substituted with a 3-chlorophenylmethyl group and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Core: Starting with a piperidine derivative, the 3-chlorophenylmethyl group is introduced via a nucleophilic substitution reaction.
Carbonylation: The piperidine intermediate is then subjected to carbonylation to introduce the carbonyl group at the 3-position.
Thiomorpholine Introduction: Finally, the thiomorpholine ring is attached through a nucleophilic substitution reaction involving a suitable thiomorpholine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine serves as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s structural features make it a candidate for studying receptor-ligand interactions, particularly in the context of neurotransmitter systems due to the piperidine ring’s resemblance to natural neurotransmitters.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting central nervous system disorders. The compound’s ability to interact with various biological targets makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals, due to its versatile functional groups.
Mechanism of Action
The mechanism by which 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, while the thiomorpholine moiety may enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}morpholine: Similar structure but with a morpholine ring instead of thiomorpholine.
4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine: Contains a pyrrolidine ring, offering different steric and electronic properties.
4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}piperazine: Features a piperazine ring, which can influence its biological activity differently.
Uniqueness
The presence of the thiomorpholine ring in 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine imparts unique chemical properties, such as increased sulfur reactivity and potential for forming strong intermolecular interactions. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-16-5-1-3-14(11-16)12-19-6-2-4-15(13-19)17(21)20-7-9-22-10-8-20/h1,3,5,11,15H,2,4,6-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKZARIFEVBICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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